2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
Description
This compound is a nitro-substituted imidazole derivative featuring a benzyl group at the N1 position, a 3-nitrophenyl substituent at the C5 position of the imidazole ring, and a pyrrolidine-linked thioether moiety. Its molecular formula is C22H21N4O3S, with a molecular weight of 427.5 g/mol.
Properties
IUPAC Name |
2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c27-21(24-11-4-5-12-24)16-30-22-23-14-20(18-9-6-10-19(13-18)26(28)29)25(22)15-17-7-2-1-3-8-17/h1-3,6-10,13-14H,4-5,11-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRUFLJRCLIOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes an imidazole ring, a nitrophenyl group, and a thioether linkage, which may contribute to its reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 405.56 g/mol.
The compound's structure allows for various interactions with biological targets, potentially influencing enzyme activity and receptor binding. The nitrophenyl group is particularly significant due to its electronic properties, which can facilitate electron transfer reactions, while the imidazole ring can coordinate with metal ions.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
Anticancer Activity
Research suggests that compounds with similar structural features to this compound have shown promising anticancer effects. For instance, thiazole-bearing molecules have demonstrated significant cytotoxicity against various cancer cell lines, indicating that imidazole derivatives may share similar mechanisms of action .
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | Jurkat (human T-cell leukemia) | <10 | |
| Compound 2 | U251 (human glioblastoma) | <20 |
Antimicrobial Properties
The presence of the thioether linkage and the nitrophenyl group in related compounds has been associated with antimicrobial activities. For example, derivatives of benzyl imidazoles have exhibited antibacterial and antifungal properties . While specific data on this compound's antimicrobial activity is limited, its structural analogs suggest potential efficacy.
The mechanism of action for this compound may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their activity.
- Receptor Interactions : Its structure allows it to interact with various receptors, potentially modulating their signaling pathways.
- Electron Transfer Reactions : The nitrophenyl group can participate in redox reactions, influencing cellular processes.
Case Studies
While comprehensive clinical studies on this specific compound are scarce, research on structurally similar compounds provides insights into its potential applications:
Study 1 : Anticancer Activity
A study evaluated a series of thiazole derivatives and found that certain substitutions led to increased cytotoxicity against cancer cell lines, suggesting that modifications in the imidazole framework could enhance biological activity .
Study 2 : Antimicrobial Effects
Another investigation into benzyl imidazole derivatives revealed significant antibacterial effects against Gram-positive bacteria, indicating that similar compounds might offer therapeutic benefits in treating infections .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity The 3-nitrophenyl group in the target compound and its allyl analog () enhances electrophilicity, which may improve binding to biological targets (e.g., enzymes or receptors) through nitro group interactions. In contrast, the p-tolyl substituent () lacks this effect but improves solubility due to its nonpolar methyl group . However, benzyl’s aromaticity may favor π-π stacking in protein binding pockets .
Synthetic Pathways
- Step 1 : Formation of the imidazole core via cyclization of nitro-substituted aniline derivatives.
- Step 2 : Introduction of the benzyl group at N1 using alkylation reagents.
- Step 3 : Thioether linkage via nucleophilic substitution (e.g., reacting with chloroacetyl chloride followed by pyrrolidine) .
Crystallographic and Structural Insights
- highlights that nitroimidazole derivatives often form intermolecular interactions (e.g., C–H···O/N hydrogen bonds), stabilizing crystal lattices. The target compound’s nitro group may similarly contribute to solid-state stability .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high-yield synthesis of this compound, and how can reaction conditions be optimized?
- The synthesis typically involves multi-step reactions, including nucleophilic substitution (for thioether formation) and imidazole ring assembly. Key steps include:
- Use of P4S10 as a sulfurizing agent for thiolation reactions .
- Controlled temperatures (60–80°C) and anhydrous solvents (e.g., THF or DMF) to prevent side reactions .
- Catalysts like triethylamine or Pd-based systems for coupling reactions .
- Optimization : Monitor intermediates via TLC/HPLC and adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of benzyl halide to imidazole precursor) to improve yield .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- NMR (1H/13C) : Assign peaks for the imidazole ring (δ 7.2–8.1 ppm), pyrrolidine protons (δ 2.5–3.5 ppm), and nitro group (δ 8.5–8.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., m/z 437.12 [M+H]+) and fragmentation patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, such as kinases or GPCRs?
- Molecular docking (AutoDock/Vina) : Use crystal structures of target proteins (e.g., PDB ID 3QAK for kinases) to analyze interactions. The nitro group and pyrrolidine moiety show strong hydrogen bonding with active-site residues .
- MD simulations (GROMACS) : Evaluate stability of ligand-receptor complexes over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .
- ADMET Prediction (SwissADME) : Assess bioavailability (TPSA >80 Ų) and cytochrome P450 interactions .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Standardized assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and normalize data to reference inhibitors (e.g., doxorubicin for anticancer studies) .
- Structure-activity relationship (SAR) studies : Compare analogs (e.g., replacing 3-nitrophenyl with 4-methoxyphenyl) to isolate electronic effects .
- Dose-response curves : Repeat assays with ≥3 biological replicates and apply Hill slope analysis to minimize batch variability .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
- The thioether linkage (–S–) acts as a leaving group, with reactivity enhanced by electron-withdrawing nitro substituents on the phenyl ring.
- DFT calculations (Gaussian 16) : Show a lower activation energy (ΔG‡ = 28.5 kcal/mol) for SN2 pathways compared to radical mechanisms .
- Kinetic studies : Pseudo-first-order rate constants (kobs) increase with polar aprotic solvents (DMF > THF) .
Methodological Guidance
Q. How to design a stability study for this compound under physiological conditions?
- Buffer solutions : Incubate at pH 2.0 (simulated gastric fluid) and pH 7.4 (blood) for 24–72 hours at 37°C .
- LC-MS analysis : Track degradation products (e.g., hydrolysis of the ethanone group) and calculate half-life (t1/2) .
Q. What strategies improve selectivity in biological assays to reduce off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
